3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride
Description
The compound 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium; chloride features a dihydroanthracene core ester-linked to a propyl chain terminating in a diethylazanium quaternary ammonium group, with chloride as the counterion.
Properties
CAS No. |
66827-81-4 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-23(4-2)14-9-15-25-22(24)21-19-12-7-5-10-17(19)16-18-11-6-8-13-20(18)21;/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3;1H |
InChI Key |
NODVCAUSFKGTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dihydroanthracene and 3-(diethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonyloxy linkage.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The dihydroanthracene moiety can be oxidized to form anthracene derivatives.
Reduction: The compound can be reduced to form 9,10-dihydroanthracene derivatives.
Substitution: The propyl-diethylazanium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride involves its interaction with specific molecular targets. The dihydroanthracene moiety can act as a hydrogen donor, participating in redox reactions. The propyl-diethylazanium group can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Anthracene functionalization (e.g., chloromethylation) often suffers from low yields due to purification hurdles , whereas quaternary ammonium salts (e.g., 3b, 3d) are synthesized efficiently via HCl/ether precipitation .
- Structure-Property Relationships: Cationic Charge: Quaternary ammonium groups enhance water solubility and biological membrane interaction compared to tertiary amines .
- Thermal Stability : Decomposition temperatures for acridine derivatives (200–240°C) suggest robustness under physiological conditions .
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